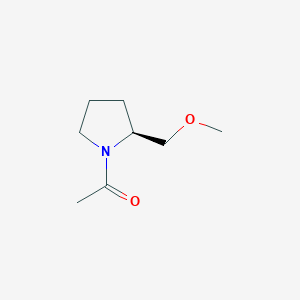
(S)-1-(2-(Methoxymethyl)pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s structure consists of a pyrrolidine ring (a five-membered ring containing one nitrogen atom) attached to an ethanone group (a ketone functional group).
- Its stereochemistry is specified as (S) , indicating the absolute configuration of the chiral center.
(S)-1-(2-(Methoxymethyl)pyrrolidin-1-yl)ethanone: is a bicyclic compound with two fused pyrimidine rings.
Preparation Methods
- Synthetic routes for this compound involve cyclization reactions. One common method is the reaction between a suitable pyrimidine precursor and an appropriate ketone or aldehyde.
- Industrial production methods may include scalable processes using reagents like sodium hydride, lithium diisopropylamide (LDA), and various protecting groups.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo-functionalized derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine nitrogen or the methoxymethyl group.
Common Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and various acids or bases.
Major Products: Hydroxy-substituted derivatives or substituted pyrrolidine analogs.
Scientific Research Applications
Medicine: Investigated for potential pharmaceutical applications due to its structural resemblance to bioactive compounds.
Chemistry: Used as a building block in organic synthesis.
Biology: May serve as a probe in biological studies.
Industry: Applications in fine chemicals and drug development.
Mechanism of Action
- The specific mechanism of action for this compound remains an active area of research. It could interact with cellular targets, modulate enzymatic activity, or affect signaling pathways.
Comparison with Similar Compounds
Similar Compounds: Other bicyclic pyrimidines, such as pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines, share structural features.
Uniqueness: Its (S)-stereochemistry and methoxymethyl substituent distinguish it from related compounds.
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C8H15NO2/c1-7(10)9-5-3-4-8(9)6-11-2/h8H,3-6H2,1-2H3/t8-/m0/s1 |
InChI Key |
CHHFWMYJQPSGBM-QMMMGPOBSA-N |
Isomeric SMILES |
CC(=O)N1CCC[C@H]1COC |
Canonical SMILES |
CC(=O)N1CCCC1COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















